8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
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Overview
Description
8-(4-Nitrophenyl)-1,4-dioxaspiro[45]dec-7-ene is a spirocyclic compound characterized by a unique structure that includes a nitrophenyl group and a dioxaspirodecene ring system
Preparation Methods
The synthesis of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic structure. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the conversion of the nitro group to an amine.
Scientific Research Applications
8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It finds applications in the development of new materials, such as polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism of action of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spirocyclic structure provides stability and rigidity to the molecule. These interactions can influence biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene can be compared with other spirocyclic compounds such as:
- 8-oxo-1-oxa-3,9-diazaspiro[4.6]undec-2-ene
- **8-hydroxy-1-oxa-3-azaspiro[4.5]dec-2
Properties
IUPAC Name |
8-(4-nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-15(17)13-3-1-11(2-4-13)12-5-7-14(8-6-12)18-9-10-19-14/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYAOXPCRYNSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1C3=CC=C(C=C3)[N+](=O)[O-])OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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